molecular formula C19H27NO5 B1469964 1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid CAS No. 2197423-36-0

1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid

Cat. No.: B1469964
CAS No.: 2197423-36-0
M. Wt: 349.4 g/mol
InChI Key: DKAUKPNHISACCN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid is a Boc-protected piperidine derivative featuring a 3-ethoxyphenyl substituent at position 3 and a carboxylic acid group at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and organic synthesis, particularly in the development of peptide mimetics and enzyme inhibitors.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-24-14-9-6-8-13(12-14)15-10-7-11-20(16(15)17(21)22)18(23)25-19(2,3)4/h6,8-9,12,15-16H,5,7,10-11H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUKPNHISACCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid, also known as 3-phenylpiperidine-2-carboxylic acid (CAS No. 321983-19-1), is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • Purity : Typically specified for laboratory use

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring and the ethoxyphenyl group are critical for its pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar piperidine derivatives have been reported to reduce the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Some studies have indicated that piperidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The ethoxy group may enhance the lipophilicity of the compound, aiding in cellular uptake and efficacy against cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on piperidine derivatives demonstrated significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism : In vitro assays revealed that compounds similar to this compound can downregulate TNF-alpha production in activated macrophages, suggesting a mechanism for their anti-inflammatory action.
  • Anticancer Activity : Research on related compounds has shown promising results in inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells, through pathways involving caspase activation and mitochondrial dysfunction .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDownregulation of cytokines
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Target Compound Not provided Likely ~C19H25NO5 ~349.42 3-ethoxyphenyl at position 3 Bulky aromatic substituent; ethoxy group may enhance lipophilicity
1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid 98303-20-9 C11H19NO4 229.27 None at position 3 Simpler structure; higher solubility due to lack of aromatic groups
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 C17H23NO4 305.37 Phenyl at position 4 Steric hindrance at position 4; potential for π-π interactions
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid 934342-39-9 C11H18FNO4 247.26 Fluorine at position 3 Electron-withdrawing fluorine increases acidity of carboxylic acid
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid 1781383-17-2 C14H23NO4 269.34 Cyclopropane at position 3 Rigid cyclopropane ring; altered conformational flexibility

Physicochemical Properties

  • Melting Points: 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid (CAS 84358-12-3): 159–162°C . 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid: Predicted density 1.203 g/cm³ . The target compound’s 3-ethoxyphenyl group likely increases molecular weight and melting point compared to non-aromatic analogs.
  • Acidity :

    • The 3-fluoro analog (CAS 934342-39-9) has a lower pKa due to the electron-withdrawing fluorine, whereas the ethoxyphenyl group in the target compound may slightly decrease acidity via electron donation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid

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